molecular formula C8H10N4O2 B13786300 2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 90065-73-9

2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B13786300
CAS No.: 90065-73-9
M. Wt: 194.19 g/mol
InChI Key: XMHYISSHMOCCCC-UHFFFAOYSA-N
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Description

2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 2,6-diaminopyrimidin-4-one with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[2,3-d]pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the methoxymethyl group at the 7-position and the pyrrolo[2,3-d]pyrimidine core. These features contribute to its distinct biological activities and make it a valuable compound for further research and development .

Properties

CAS No.

90065-73-9

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-amino-7-(methoxymethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H10N4O2/c1-14-4-12-3-2-5-6(12)10-8(9)11-7(5)13/h2-3H,4H2,1H3,(H3,9,10,11,13)

InChI Key

XMHYISSHMOCCCC-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CC2=C1N=C(NC2=O)N

Origin of Product

United States

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